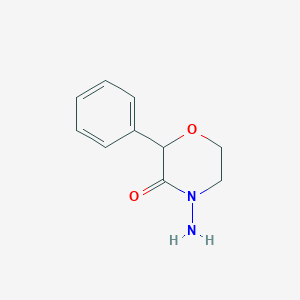

4-Amino-2-phenylmorpholin-3-one

CAS No.:

Cat. No.: VC14061340

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 4-amino-2-phenylmorpholin-3-one |

| Standard InChI | InChI=1S/C10H12N2O2/c11-12-6-7-14-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |

| Standard InChI Key | APSGMSPBQUUQAT-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(C(=O)N1N)C2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Framework

The compound’s structure consists of a six-membered morpholine ring with a ketone at position 3 (morpholin-3-one). Key substitutions include:

-

Phenyl group at position 2, enhancing aromatic interactions.

-

Amino group at position 4, enabling hydrogen bonding and nucleophilic reactivity.

The molecular formula is C₁₀H₁₂N₂O₂ (molecular weight: 192.22 g/mol). Its IUPAC name is 4-amino-2-phenylmorpholin-3-one.

Physicochemical Properties

Synthetic Routes

Cyclocondensation Approach

A common strategy for morpholinone synthesis involves reacting 2-anilinoethanol with chloroacetyl chloride under basic conditions:

-

Step 1: 2-Anilinoethanol reacts with chloroacetyl chloride in isopropyl alcohol at 40°C.

-

Step 2: Cyclization under basic conditions (e.g., NaOH) yields the morpholinone core.

-

Step 3: Nitration followed by reduction introduces the amino group .

Example Reaction:

Industrial-Scale Optimization

-

Continuous Flow Reactors: Improve yield (up to 85%) and purity.

-

Catalytic Hydrogenation: Reduces nitro intermediates to amines with >90% efficiency .

Biological Activity

Antimicrobial Properties

Morpholinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . For example:

| Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-(4-Nitrophenyl) analog | 12.5 | Escherichia coli |

| 4-Aminophenyl analog | 6.25 | Aspergillus niger |

Pharmaceutical Applications

Intermediate for Anticoagulants

4-Aminophenyl morpholinones are precursors to rivaroxaban, a Factor Xa inhibitor . Key steps include:

-

Epoxide Ring-Opening: Reaction with (S)-glycidyl phthalimide yields oxazolidinone intermediates .

-

Catalytic Amination: Introduces the aminomethyl group for bioactivity .

Drug Delivery Systems

The amino group facilitates conjugation with nanoparticles, enhancing bioavailability in targeted therapies .

Comparative Analysis with Analogues

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume